molecular formula C12H12INO2 B4198517 3-Iodo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile

3-Iodo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile

Cat. No.: B4198517
M. Wt: 329.13 g/mol
InChI Key: YJMBKDXOAPAXHJ-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of iodine, methoxy, and nitrile functional groups, along with an allyl ether substituent. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a methoxy-substituted benzene derivative, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The allyl ether group can be introduced via an etherification reaction using appropriate allyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

3-Iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl ether group, in particular, differentiates it from other similar compounds and may influence its behavior in chemical and biological systems.

Properties

IUPAC Name

3-iodo-5-methoxy-4-(2-methylprop-2-enoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-5H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMBKDXOAPAXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1I)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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